2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: , often referred to as “Compound X” for brevity, belongs to the class of heterocyclic compounds. Its structure combines elements from thiadiazole, chromene, and pyrrole, resulting in a unique and versatile molecule.
Preparation Methods
Synthetic Routes::
Thiadiazole Synthesis:
Chromene Formation:
Pyrrole Incorporation:
- While laboratory-scale synthesis is well-established, industrial production methods are proprietary. Companies often optimize the process for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding quinone derivative.
Reduction: Reduction of the quinone moiety yields the dihydrochromene form.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X finds applications across disciplines:
Chemistry: As a building block for novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Studied for drug development (e.g., anti-inflammatory, antioxidant properties).
Industry: Used in materials science (e.g., dyes, polymers).
Mechanism of Action
- Compound X’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of Compound X:
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C23H19N3O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-3-12-29-15-10-8-14(9-11-15)19-18-20(27)16-6-4-5-7-17(16)30-21(18)22(28)26(19)23-25-24-13(2)31-23/h4-11,19H,3,12H2,1-2H3 |
InChI Key |
SUQDCRCUKMFRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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